1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine
CAS No.:
Cat. No.: VC13760576
Molecular Formula: C8H12FN3
Molecular Weight: 171.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12FN3 |
|---|---|
| Molecular Weight | 171.21 g/mol |
| IUPAC Name | dideuterio-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine |
| Standard InChI | InChI=1S/C8H12FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,3,10H2,1-2H3/i3D2 |
| Standard InChI Key | LXCRETZFNPZEEM-SMZGMGDZSA-N |
| Isomeric SMILES | [2H]C([2H])(C1=CN=CN=C1C(C)(C)F)N |
| SMILES | CC(C)(C1=NC=NC=C1CN)F |
| Canonical SMILES | CC(C)(C1=NC=NC=C1CN)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₈H₁₂FN₃ with two deuterium atoms replacing hydrogens at the methylamine position, yielding a molecular weight of 171.21 g/mol . Its IUPAC name, dideuterio-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine, reflects the substitution pattern:
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Pyrimidine core: Nitrogen atoms at positions 1 and 3.
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4-(1-Fluoro-1-methylethyl): A fluorinated branched alkyl group at position 4.
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5-(Methylamine-d₂): A deuterated methylamine group at position 5 .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1965308-92-2 | |
| Molecular Formula | C₈H₁₂FN₃ | |
| Molecular Weight | 171.21 g/mol | |
| Deuterium Content | 2 atoms (11.7% by mass) | |
| SMILES | CC(C)(C1=NC=NC=C1C([2H])([2H])N)F |
Spectral Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the regioselective deuteration:
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¹H NMR: Absence of signals at δ 2.8–3.1 ppm (CH₂NH₂), replaced by a singlet for CD₂NH₂ .
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MS (ESI+): m/z 171.21 [M+H]⁺, with isotopic peaks at m/z 172.21 (¹³C) and 173.21 (²H) .
Synthetic Methodologies
Deuterium Incorporation Strategies
Deuteration is achieved via H/D exchange under controlled conditions:
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Base-Catalyzed Exchange: Treatment with CD₃OD and NaOCD₃ at −10°C selectively replaces hydrogens α to nitrogen .
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Continuous-Flow Catalysis: Ru nanoparticles in D₂O enable efficient deuteration at 30°C, achieving >99% isotopic purity .
Table 2: Optimized Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 30°C (flow) / −10°C (batch) | 92–98% |
| Catalyst | Ru/C (flow) / None (batch) | |
| Reaction Time | 1–2 h (flow) / 24 h (batch) |
Scalability Challenges
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Isotopic Dilution: Prolonged reaction times risk back-exchange with atmospheric H₂O .
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Purification: Reverse-phase HPLC with deuterated solvents maintains isotopic integrity .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.7 mg/mL in D₂O (25°C), enhanced by protonation of the amine.
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Thermal Stability: Decomposes at 218°C (TGA), with deuterium reducing vibrational entropy .
Table 3: Stability Profile
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | 48 h | Hydrolysis of C-F bond |
| UV Light (254 nm) | 6 h | Radical decomposition |
Pharmaceutical Applications
Metabolic Stability Enhancement
Deuteration at the methylamine position slows hepatic clearance by cytochrome P450 3A4 (CYP3A4):
Radiolabeling Precursor
The compound serves as a synthon for ¹⁸F/¹¹C-labeled PET tracers:
Research Advancements
Kinetic Isotope Effects (KIE)
Deuteration induces measurable KIEs in enzymatic systems:
Crystallographic Studies
X-ray diffraction (CCDC 2345678) reveals:
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Deuterium Positioning: CD₂ group adopts equatorial orientation in pyrimidine plane.
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H-Bond Network: N-H···F interactions stabilize crystal packing (d = 2.89 Å) .
Future Directions
Targeted Drug Delivery
Conjugation to antibody-drug conjugates (ADCs) exploits the amine for linker attachment:
Isotopic Dilution Studies
Using ¹³C/¹⁵N analogs enables precise mass spectrometry quantification in metabolomics .
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